2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether
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Overview
Description
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether is an organic compound that features both chloro and trifluoromethyl substituents on a phenyl ring, as well as a nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether typically involves the following steps:
Nucleophilic Aromatic Substitution (SNAr): The reaction between 2-chloro-5-(trifluoromethyl)phenol and 4-nitrophenyl ether can be carried out under basic conditions. Common bases used include potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalytic Coupling Reactions: Suzuki-Miyaura coupling reactions can also be employed, using palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation Reactions: The phenyl ether moiety can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Reduction: Hydrogen gas with Pd/C, iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of various substituted phenyl ethers.
Reduction: Formation of 2-chloro-5-(trifluoromethyl)phenyl 4-aminophenyl ether.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether has several applications in scientific research:
Chemistry: Used as
Properties
IUPAC Name |
1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHAVLXQHTMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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